5-Cyclopropyl-1H-pyrazol-3(2H)-one 5-Cyclopropyl-1H-pyrazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 199125-36-5
VCID: VC3803062
InChI: InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9)
SMILES: C1CC1C2=CC(=O)NN2
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

5-Cyclopropyl-1H-pyrazol-3(2H)-one

CAS No.: 199125-36-5

Cat. No.: VC3803062

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-1H-pyrazol-3(2H)-one - 199125-36-5

Specification

CAS No. 199125-36-5
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 5-cyclopropyl-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9)
Standard InChI Key ONAVRRIFDWJRIC-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=O)NN2
Canonical SMILES C1CC1C2=CC(=O)NN2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at position 3 with a ketone group (-C=O) and at position 5 with a cyclopropyl moiety. The cyclopropyl group introduces steric strain and electronic effects, influencing reactivity and interactions with biological targets . The planar pyrazole ring facilitates π-π stacking, while the ketone oxygen enhances hydrogen-bonding potential, critical for molecular recognition in drug design .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
SMILES NotationC1CC1C2=CC(=O)NN2
InChIKeyONAVRRIFDWJRIC-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆, 500 MHz): The cyclopropyl protons resonate as a multiplet at δ 1.06–1.21 ppm, while the pyrazole ring protons appear as a triplet at δ 7.57 ppm (J = 14 Hz) . The deshielded proton adjacent to the ketone group is observed at δ 9.12 ppm .

  • ¹³C NMR: The carbonyl carbon of the ketone group is typically observed near δ 190–200 ppm, while the cyclopropyl carbons resonate between δ 10–20 ppm .

Mass Spectrometry:
Electrospray ionization (ESI) mass spectra show a prominent [M+H]⁺ peak at m/z 125.1, consistent with the molecular weight . Fragmentation patterns reveal losses of CO (28 Da) and cyclopropane (42 Da), corroborating the functional groups .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A widely reported route involves the reaction of N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride (MeMgCl) to form a carbaldehyde intermediate . Subsequent condensation with cyclopropanecarboxaldehyde under basic conditions yields the pyrazole precursor, which undergoes cyclization with hydrazine hydrate to form the final product .

Reaction Scheme:

  • Grignard Addition:
    Carboxamide+MeMgClCarbaldehyde Intermediate\text{Carboxamide} + \text{MeMgCl} \rightarrow \text{Carbaldehyde Intermediate}

  • Aldol Condensation:
    Carbaldehyde+CyclopropanecarboxaldehydeChalcone Analog\text{Carbaldehyde} + \text{Cyclopropanecarboxaldehyde} \rightarrow \text{Chalcone Analog}

  • Cyclization:
    Chalcone Analog+Hydrazine Hydrate5-Cyclopropyl-1H-pyrazol-3(2H)-one\text{Chalcone Analog} + \text{Hydrazine Hydrate} \rightarrow 5\text{-Cyclopropyl-1H-pyrazol-3(2H)-one}

Alternative Pathways

Microwave-assisted synthesis and solvent-free mechanochemical methods have been explored to improve yield and reduce reaction times. For instance, microwave irradiation at 150°C for 20 minutes accelerates cyclization, achieving yields up to 85% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . It is sparingly soluble in water (<0.1 mg/mL at 25°C) but stable under inert atmospheres at temperatures below 150°C .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C, indicative of strong intermolecular hydrogen bonding . Thermal decomposition begins at 250°C, with a mass loss of 95% by 300°C under nitrogen .

Biological Activity and Applications

Table 2: Bioactivity of Selected Analogs

CompoundAntibacterial Activity (MIC, μg/mL)Antifungal Activity (MIC, μg/mL)
9d2 (S. aureus)4 (A. flavus)
9g3 (E. coli)6 (F. verticillioides)
9h4 (P. aeruginosa)8 (P. chrysogenum)

Anticancer Prospects

Preliminary studies suggest that pyrazole derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms relevant to anticancer drug development . For example, 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines exhibit IC₅₀ values of 1.2–3.5 μM against MCF-7 breast cancer cells .

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